Methyl Aziridine-2-carboxylate

Catalog No.
S708431
CAS No.
5950-34-5
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Aziridine-2-carboxylate

CAS Number

5950-34-5

Product Name

Methyl Aziridine-2-carboxylate

IUPAC Name

methyl aziridine-2-carboxylate

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3

InChI Key

ZWCVDRJTYFIPIV-UHFFFAOYSA-N

SMILES

COC(=O)C1CN1

Canonical SMILES

COC(=O)C1CN1

Synthesis of Chiral Aziridines:

MAC's primary application in scientific research is as a reagent for the synthesis of chiral aziridines. Chiral aziridines are a class of organic compounds with a three-membered ring containing a nitrogen atom and are valuable building blocks in the synthesis of various biologically active molecules, including pharmaceuticals. MAC acts as an electrophilic aziridination reagent, meaning it donates a positively charged aziridine group to other molecules. This reaction, known as aziridination, is particularly useful for the synthesis of chiral building blocks, which are essential components of many drugs and other biologically active molecules.

Here are some examples of research articles describing the use of MAC in the synthesis of chiral aziridines:

  • Enantioselective Aziridination of Allylic Alcohols
  • Synthesis of Enantiopure α-Hydroxy Aziridines

Other Applications:

MAC has also been explored for other applications in scientific research, including:

  • Asymmetric catalysis
  • Preparation of β-lactams

Methyl Aziridine-2-carboxylate (MAC) is a small organic molecule with the chemical formula C₄H₇NO₂. It is a derivative of aziridine, a three-membered ring containing a carbon, a nitrogen, and two hydrogen atoms. The molecule has a methyl group (CH₃) attached to the nitrogen atom and a carboxylate group (COOCH₃) attached to the carbon atom in the ring [, ].

MAC is being investigated in scientific research, but it is not a naturally occurring compound [].


Molecular Structure Analysis

The key feature of MAC's structure is the aziridine ring, which is highly strained due to the small ring size. This strain makes the ring reactive and allows it to participate in various chemical reactions []. The presence of the electron-withdrawing carboxylate group can also influence the reactivity of the aziridine ring [].


Chemical Reactions Analysis

MAC can undergo various chemical reactions due to the strained aziridine ring. Some documented reactions include [, ]:

  • Ring-opening reactions: MAC can react with nucleophiles (electron-donating species) to open the aziridine ring and form new carbon-nitrogen bonds.

For example, the reaction of MAC with water (H₂O) can be represented by the following balanced chemical equation:

C₄H₇NO₂ (MAC) + H₂O → CH₃COOCH₂NH₂ + CH₃OH (reference 3)

  • Cycloaddition reactions: MAC can participate in cycloaddition reactions, where it reacts with another molecule to form a new ring system.

XLogP3

-0.5

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Dates

Modify: 2023-08-15

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